molecular formula C16H20FN3O2S2 B2396468 4-fluoro-3-methyl-N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)benzenesulfonamide CAS No. 1705975-01-4

4-fluoro-3-methyl-N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)benzenesulfonamide

Cat. No. B2396468
CAS RN: 1705975-01-4
M. Wt: 369.47
InChI Key: CECCYFUGPKXKDD-UHFFFAOYSA-N
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Description

The compound “4-fluoro-3-methyl-N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)benzenesulfonamide” is an organic compound that contains a thiazole ring . Thiazoles are heterocyclic compounds that have been found in many potent biologically active compounds, such as antimicrobial, antifungal, antiviral, and antitumor drugs .


Synthesis Analysis

The synthesis of thiazole derivatives has been a subject of interest in medicinal chemistry research . A synthetic route to N-substituted 6-fluoro-3- (piperidin-4-yl)-1,2-benzoxazole derivatives using piperidine-4-carboxylic acid, 1,3-difluorobenzene, and various halogen derivatives has been described . The target products were obtained with 55–92% yields in relatively short reaction times .


Molecular Structure Analysis

Thiazole is a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .


Chemical Reactions Analysis

Thiazole derivatives have been found to exhibit a broad range of biological activities . For instance, the presence of a thiazolidinone ring led to greater anti-inflammatory and analgesic activity at 50 mg/kg po in comparison to the reference compound .

Scientific Research Applications

Antimicrobial Activity

Thiazoles have been investigated for their antimicrobial properties. While specific studies on this compound are limited, related thiazole derivatives have demonstrated antimicrobial effects. For instance, sulfathiazole, an antimicrobial drug, contains a thiazole ring. Further research could explore the antimicrobial potential of our compound .

Anti-Inflammatory and Analgesic Properties

Thiazole derivatives have shown anti-inflammatory and analgesic activities. Although direct evidence for our compound is scarce, synthesized derivatives with similar structures have exhibited comparable effects to standard drugs like ibuprofen. Further investigations could elucidate its potential in managing inflammation and pain .

Antitumor and Cytotoxic Activity

Thiazoles have been associated with antitumor and cytotoxic effects. For instance, a synthesized compound containing a thiazole ring demonstrated potent activity against prostate cancer cells. Exploring the cytotoxic potential of our compound could provide valuable insights .

Other Applications

Thiazoles are also relevant in drug development, including antiretroviral (e.g., Ritonavir), antifungal (e.g., Abafungin), and antineoplastic (e.g., Tiazofurin) drugs. Investigating whether our compound shares any of these properties would be worthwhile .

Future Directions

The future directions for this compound could involve further exploration of its potential biological activities and therapeutic applications. Thiazole derivatives have been found to exhibit a broad range of biological activities, suggesting potential for further development and study .

properties

IUPAC Name

4-fluoro-3-methyl-N-[[1-(1,3-thiazol-2-yl)piperidin-3-yl]methyl]benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20FN3O2S2/c1-12-9-14(4-5-15(12)17)24(21,22)19-10-13-3-2-7-20(11-13)16-18-6-8-23-16/h4-6,8-9,13,19H,2-3,7,10-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CECCYFUGPKXKDD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)NCC2CCCN(C2)C3=NC=CS3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20FN3O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-fluoro-3-methyl-N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)benzenesulfonamide

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